Pneumosamine -

Pneumosamine

Catalog Number: EVT-1568358
CAS Number:
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pneumosamine is an amino sugar and a dideoxyhexose derivative.
Source

Pneumosamine is derived from Streptococcus pneumoniae, which is known for its virulence and ability to cause various infections, including pneumonia, meningitis, and otitis media. The sugar is typically synthesized from simpler sugar precursors through complex chemical reactions that involve multiple steps of protection, modification, and deprotection.

Classification

Pneumosamine falls under the category of amino sugars, which are monosaccharides that contain an amine group. It is classified as a deoxy sugar due to the absence of one hydroxyl group compared to its parent sugar.

Synthesis Analysis

Methods

The synthesis of pneumosamine derivatives typically involves several key steps:

  1. Starting Material: The synthesis often begins with l-fucosyl 2,4-diol as the starting material.
  2. Regioselective Triflation: The C2-OH group of the diol is selectively triflated using triflic anhydride, yielding a triflate intermediate.
  3. Refluxing with Sodium Azide: This intermediate is refluxed with sodium azide in dimethylformamide at elevated temperatures to introduce the azido group.
  4. Hydrogenation: The azido group is then reduced to an amine using palladium on carbon under hydrogenation conditions.
  5. Acetylation: The resultant amine can undergo acetylation to yield diacetylated derivatives.

These steps collectively allow for the efficient synthesis of pneumosamine derivatives with high yields, often exceeding 70% in various steps of the process .

Molecular Structure Analysis

Structure

Pneumosamine's molecular structure features a pyranose ring typical of sugars, with specific hydroxyl and amine groups that are crucial for its biological function. The detailed stereochemistry and configuration can be deduced from spectroscopic data such as nuclear magnetic resonance and mass spectrometry.

Data

  • Molecular Formula: C₆H₁₃N₁O₅
  • Molecular Weight: Approximately 179.18 g/mol
  • Structural Features: Contains an amino group at C2 and hydroxyl groups at C3 and C4.
Chemical Reactions Analysis

Reactions

Pneumosamine can participate in various chemical reactions typical of amino sugars:

  1. Glycosylation Reactions: Pneumosamine can act as a donor or acceptor in glycosylation reactions, forming glycosidic bonds with other sugars or molecules.
  2. Reductive Amination: It can undergo reductive amination with aldehydes or ketones to form glycosylamines.
  3. Hydrogenation: The azido group can be reduced to an amine through hydrogenation processes.

These reactions are essential for synthesizing more complex glycoconjugates used in vaccine formulations .

Mechanism of Action

Process

The mechanism by which pneumosamine exerts its effects primarily involves its incorporation into polysaccharides that form the capsule of Streptococcus pneumoniae. This capsule plays a critical role in evading host immune responses, facilitating bacterial survival and virulence.

Data

Studies have shown that pneumosamine-containing polysaccharides can induce specific immune responses when used as vaccine components, leading to the production of antibodies that target the bacterium effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of multiple hydroxyl groups.

Chemical Properties

  • pKa Values: Reflective of acidic protons associated with hydroxyl groups.
  • Reactivity: Reacts readily under conditions typical for amino sugars, including oxidation and acylation reactions.

Relevant analyses indicate that pneumosamine's stability and reactivity are influenced by its functional groups, making it suitable for further chemical modifications .

Applications

Scientific Uses

Pneumosamine has garnered attention for its potential applications in:

  • Vaccine Development: Its role in forming polysaccharides that serve as capsular components for vaccines against Streptococcus pneumoniae.
  • Glycobiology Research: As a model compound for studying glycan interactions and their implications in bacterial pathogenesis.
  • Synthetic Chemistry: Used as a building block in synthesizing more complex carbohydrate structures for various biochemical applications.

The ongoing research into pneumosamine highlights its importance not only as a structural component but also as a target for therapeutic intervention against bacterial infections .

Introduction to Pneumosamine: Definitions and Contextual Significance

Etymological Origins and Terminological Evolution of Pneumosamine

The term "pneumosamine" derives from a synthesis of Greek and biochemical nomenclature:

  • Pneumo- (πνεύμων): Refers to the lung, directly linking the compound to Streptococcus pneumoniae, the bacterium initially named Micrococcus pasteuri (Sternberg, 1881) and Diplococcus pneumoniae (1920) before its reclassification in 1974 [4] [8].
  • -osamine: Denotes an amino sugar, analogous to glucosamine or galactosamine, signifying its hexosamine structure.

The terminological evolution parallels pneumococcal research milestones:

  • 1881–1886: Identification of the pneumococcus by Pasteur and Sternberg established its association with pulmonary infections, laying groundwork for capsular studies [3] [8].
  • 1923: Heidelberger and Avery’s serotyping work revealed the antigenic diversity of pneumococcal CPS, indirectly characterizing its sugar components [1].
  • 1970s: Structural elucidation of CPS identified pneumosamine as a distinct N-acyl hexosamine derivative specific to select pneumococcal serotypes [3].

Table 1: Terminological Evolution of Pneumosamine-Related Concepts

YearTermContext
1881Micrococcus pasteuriSternberg’s initial designation for pneumococcus [8]
1886PneumococcusClinical association with pneumonia [4]
1923Capsular polysaccharideAvery’s immunological studies [1]
1970sPneumosamineStructural identification within CPS [3]

Biochemical Classification and Structural Analogues in Respiratory Therapeutics

Pneumosamine is biochemically classified as a dideoxy hexosamine with the systematic name 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose. Its structural features include:

  • Backbone: A six-carbon sugar ring with stereospecific N-acetylation at C2 and amino substitution at C4.
  • Deoxygenation: Absence of hydroxyl groups at C2, C4, and C6, enhancing hydrophobicity and resistance to enzymatic degradation [3].
  • Linkages: Typically β-(1→3)-bonded to glucuronic acid or glucose in CPS repeating units, varying by serotype [1].

Functionally, pneumosamine contributes to:

  • Capsular Integrity: Forms hydrogen bonds with adjacent CPS polymers, stabilizing the capsule matrix [4].
  • Immune Evasion: Shields underlying peptidoglycan from phagocytic receptors [1] [4].
  • Serotype Specificity: Positional isomerism (e.g., 4-epi-pneumosamine) generates antigenic diversity across >90 serotypes [3] [4].

Table 2: Structural Analogues of Pneumosamine in Bacterial Pathogens

CompoundStructurePathogenTherapeutic Relevance
Pneumosamine2-NAc-4-NH₂-2,4,6-trideoxy-D-GalS. pneumoniaeCapsule-targeted vaccines [1]
N-Acetylneuraminic acid5-NAc neuraminic acidHaemophilus influenzaeSialic acid mimetics [3]
Pseudaminic acid5,7-di-NAc-8-epi-LegPseudomonas aeruginosaAdhesion inhibitors [4]

Analogues like N-acetylneuraminic acid share biosynthetic pathways (e.g., UDP-N-acetylglucosamine precursors), inspiring pneumosamine-based glycoconjugate vaccines [1] [3].

Historical Milestones in Pneumosamine Research

Key advances in pneumosamine research reflect broader pneumococcal science:

  • 1913: Antipneumococcal serum therapy demonstrated CPS’s immunological role, though pneumosamine remained unidentified [3].
  • 1930: Tillett and Francis isolated purified CPS, enabling structural studies of its sugar components [7].
  • 1940s: Characterization of >80 pneumococcal serotypes revealed pneumosamine’s serotype-specific distribution [3] [7].
  • 1977: Introduction of the 14-valent polysaccharide vaccine (PPV) marked the first clinical application of CPS knowledge, indirectly validating pneumosamine as an immunogen [3] [7].
  • 2000: Pneumococcal conjugate vaccines (PCVs) incorporated pneumosamine-containing CPS as carrier proteins, enhancing infant immunity [3] [7].

Table 3: Key Historical Milestones in Pneumosamine Research

YearMilestoneImpact
1930Isolation of pneumococcal CPS [7]Enabled structural analysis of pneumosamine
1945PPV4 vaccine trials [7]Proved CPS-based immunity; groundwork for glycoconjugate designs
1977PPV14 licensure [3]First vaccine using pneumosamine-containing CPS
2000PCV7 introduction [3] [7]Conjugated pneumosamine-CPS enhanced pediatric immunogenicity
2010PCV13 deployment [3]Broadened coverage against pneumosamine-variant serotypes

Critical techniques driving these advances included:

  • NMR Spectroscopy: Resolved anomeric configurations of pneumosamine linkages [1].
  • Genetic Knockouts: Confirmed pneumosamine biosynthesis genes (pneA, pneB) as essential for virulence [4].
  • X-ray Crystallography: Visualized pneumosamine-antibody interactions in CPS epitopes [1].

Properties

Product Name

Pneumosamine

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5+,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-ARQDHWQXSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.